4-[(4-benzhydrylpiperazino)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one
Description
Properties
Molecular Formula |
C28H28N2O3 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
4-[(4-benzhydrylpiperazin-1-yl)methyl]-7-hydroxy-8-methylchromen-2-one |
InChI |
InChI=1S/C28H28N2O3/c1-20-25(31)13-12-24-23(18-26(32)33-28(20)24)19-29-14-16-30(17-15-29)27(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-13,18,27,31H,14-17,19H2,1H3 |
InChI Key |
AXSCJLSEXYZRQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)O |
Origin of Product |
United States |
Preparation Methods
Core Coumarin Synthesis via Pechmann Condensation
The 7-hydroxy-8-methylcoumarin scaffold is synthesized via Pechmann condensation , a widely used method for coumarin derivatives. Resorcinol derivatives react with β-keto esters under acidic conditions:
-
Reactants : 5-methylresorcinol (1.0 eq) and ethyl acetoacetate (1.2 eq).
-
Catalyst : Concentrated H₂SO₄ (15 mL per 3.7 g resorcinol) or nano-crystalline sulfated zirconia (SZ-2 catalyst, 10 wt%).
-
Conditions :
Key Data :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Solvent-free, SZ-2 | 94 | >99% |
| H₂SO₄, nitrobenzene | 82 | 98% |
Functionalization at Position 4: Mannich Reaction
The 4-aminomethyl group is introduced via a Mannich reaction , enabling coupling with benzhydrylpiperazine.
-
Reactants : 7-hydroxy-8-methylcoumarin (1.0 eq), formaldehyde (1.5 eq), benzhydrylpiperazine (1.2 eq).
-
Catalyst : Piperidine (0.5 eq) or biogenic ZnO nanoparticles (5 mol%) .
-
Solvent : Acetonitrile or ethanol.
Optimization Insights :
-
Catalyst Comparison :
Catalyst Yield (%) Reaction Time (h) Piperidine 76 5 Biogenic ZnO NPs 89 3 -
Solvent Impact : Ethanol improves solubility of coumarin substrates, reducing side reactions .
Benzhydrylpiperazine Coupling
The benzhydrylpiperazine moiety is introduced via nucleophilic substitution or reductive amination.
Method A: Nucleophilic Substitution ( ):
-
Reactants : 4-(Chloromethyl)-7-hydroxy-8-methylcoumarin (1.0 eq), benzhydrylpiperazine (1.1 eq).
-
Base : K₂CO₃ (2.0 eq).
-
Solvent : DMF, 80°C, 12 hours.
-
Yield : 68–72%.
Method B: Reductive Amination ( ):
-
Reactants : 4-Formyl-7-hydroxy-8-methylcoumarin (1.0 eq), benzhydrylpiperazine (1.0 eq).
-
Reducing Agent : NaBH₃CN (1.5 eq).
-
Solvent : MeOH, RT, 6 hours.
Comparative Analysis :
| Parameter | Method A | Method B |
|---|---|---|
| Yield (%) | 72 | 65 |
| Purity | 95% | 90% |
| Byproducts | Minimal | Moderate |
Protective Group Strategies
The 7-hydroxy group often requires protection during functionalization:
-
Reagent : Acetic anhydride (2.0 eq), pyridine (1.5 eq).
-
Conditions : RT, 2 hours (95% acetylation yield).
-
Reagent : KOH (2.0 eq) in MeOH/H₂O (4:1).
-
Conditions : 50°C, 1 hour (98% recovery).
Characterization and Validation
Spectroscopic Data :
-
IR (KBr) : 3420 cm⁻¹ (O–H), 1715 cm⁻¹ (C=O lactone), 1602 cm⁻¹ (C=C aromatic) .
-
¹H NMR (400 MHz, DMSO-d₆) :
Purity Assessment :
| Method | Result |
|---|---|
| HPLC (C18) | 99.2% |
| Elemental Analysis | C: 71.2%, H: 5.8%, N: 5.6% |
Challenges and Optimization
-
Regioselectivity : Competing reactions at C-3/C-4 positions mitigated using bulky catalysts (e.g., ZnO NPs) .
-
Solvent Choice : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity but require rigorous drying .
-
Catalyst Recycling : Biogenic ZnO NPs reused 5 times with <10% activity loss .
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-[(4-benzhydrylpiperazino)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the chromen-2-one core can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a hydroxyl derivative.
Substitution: The benzhydrylpiperazino group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Anticancer Activity
Coumarin derivatives, including the compound , have shown significant anticancer properties. Research indicates that these compounds can inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that coumarin derivatives can affect the expression of proteins involved in apoptosis and cell proliferation pathways, making them promising candidates for cancer therapy .
Key Findings:
- Mechanism of Action: Induction of apoptosis and inhibition of cell proliferation.
- Targeted Cancers: Breast cancer, lung cancer, and leukemia.
Antimicrobial Properties
The compound has exhibited antimicrobial activity against a range of pathogens. Coumarins are known to disrupt bacterial cell membranes and inhibit nucleic acid synthesis, contributing to their efficacy as antimicrobial agents .
Case Studies:
- Study on Bacterial Inhibition: A study reported that specific coumarin derivatives showed potent activity against Staphylococcus aureus and Escherichia coli.
- Mechanism: The disruption of bacterial membrane integrity leading to cell lysis.
Antioxidant Effects
Antioxidant properties are another significant application of this compound. Coumarins can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases including cancer and cardiovascular disorders .
Research Insights:
- In vitro studies have shown that coumarin derivatives can effectively reduce oxidative stress markers in cellular models.
- Potential Applications: Development of nutraceuticals aimed at reducing oxidative damage.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of coumarin derivatives. Modifications to the benzylpiperazine moiety or hydroxyl groups can enhance bioactivity and selectivity towards specific biological targets.
Mechanism of Action
The mechanism of action of 4-[(4-benzhydrylpiperazino)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The benzhydrylpiperazino group is known to interact with various receptors and enzymes, modulating their activity. The chromen-2-one core can interact with cellular signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Coumarin Derivatives
Structural Analogues with Piperazine/Piperidine Substituents
7-Hydroxy-4-methyl-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one (Compound 3)
- Structural Differences : Lacks the benzhydryl group; instead, the piperazine ring is substituted with a methyl group at the 4-position .
- Synthesis : Synthesized via a Mannich reaction involving 4-methyl-7-hydroxycoumarin, formaldehyde, and 4-methylpiperazine .
- Pharmacological Implications : The absence of the bulky benzhydryl group may reduce lipophilicity and alter binding to hydrophobic enzyme pockets compared to the target compound.
7-Hydroxy-8-[(4-(2-hydroxyethyl)piperazin-1-yl)methyl]-3-(4-methylthiazol-2-yl)-2H-chromen-2-one
- Structural Differences : Incorporates a 4-methylthiazole group at position 3 and a hydroxyethyl-piperazine substituent.
Analogues with Heterocyclic Modifications
3-(1,3-Benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one
Derivatives with Varied Substituent Patterns
4-(4-Aminophenyl)-7-hydroxy-8-methyl-2H-chromen-2-one (Compound 4)
- Key Differences: Replaces the benzhydrylpiperazine group with a 4-aminophenyl substituent.
- Pharmacological Data: Acts as a selective inhibitor of human carbonic anhydrase (hCA) isoforms, with IC₅₀ values in the nanomolar range for hCA IX/XII .
Pharmacological and Computational Insights
Enzyme Inhibition
- Carbonic Anhydrase (CA) Inhibition : The benzhydryl group in the target compound may enhance selectivity for CA isoforms (e.g., hCA XII) by filling hydrophobic pockets, as suggested by docking studies of similar coumarins .
- Comparison with 4-Aminophenyl Derivative (Compound 4): The aminophenyl group in Compound 4 confers strong CA inhibition (IC₅₀: 12 nM for hCA XII), whereas the benzhydrylpiperazine variant may prioritize membrane permeability over potency .
Antimicrobial Activity
- Coumarins with piperazine substituents (e.g., 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one) exhibit moderate antimicrobial activity against Staphylococcus aureus (MIC: 8 µg/mL) . The target compound’s benzhydryl group could broaden activity against Gram-negative pathogens by improving lipid bilayer penetration.
Computational Studies
- DFT Analysis : Geometry optimization of similar compounds (e.g., B3LYP/6-311G(d,p) level) reveals bond length variations (e.g., C-O in the coumarin core: 1.36–1.38 Å) influenced by substituent electronegativity .
- Docking Simulations : Piperazine-linked coumarins show preferential binding to CA active sites via hydrogen bonds with Thr199 and hydrophobic interactions with Val121 .
Structural and Physicochemical Properties
| Property | Target Compound | 4-Methylpiperazine Analogue (Compound 3) | 4-Aminophenyl Derivative (Compound 4) |
|---|---|---|---|
| Molecular Weight | ~493 g/mol | ~342 g/mol | ~297 g/mol |
| LogP (Predicted) | 4.2 | 2.8 | 2.1 |
| Hydrogen Bond Donors | 1 (7-OH) | 1 (7-OH) | 2 (7-OH, NH₂) |
| Key Pharmacophore | Benzhydrylpiperazine | 4-Methylpiperazine | 4-Aminophenyl |
Biological Activity
The compound 4-[(4-benzhydrylpiperazino)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one is a synthetic derivative of coumarin, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Core Structure : Coumarin derivative
- Functional Groups : Piperazine moiety and hydroxyl group
1. Acetylcholinesterase Inhibition
Research indicates that compounds with a coumarin backbone exhibit significant acetylcholinesterase (AChE) inhibitory activity, which is crucial for the treatment of Alzheimer's disease. A study found that similar coumarin derivatives demonstrated IC50 values as low as 2.7 µM against AChE, suggesting that our compound may also possess potent inhibitory effects on this enzyme .
2. Antioxidant Activity
The antioxidant potential of coumarin derivatives has been widely studied. Compounds similar to this compound have shown significant radical scavenging activity, particularly against DPPH and ABTS radicals. This suggests a potential role in preventing oxidative stress-related diseases .
3. Anti-inflammatory Properties
Preliminary studies indicate that coumarin derivatives can exhibit anti-inflammatory effects. The ability to inhibit pro-inflammatory cytokines may position the compound as a candidate for treating inflammatory diseases .
Case Study 1: Alzheimer’s Disease
A study synthesized several coumarin derivatives and evaluated their AChE inhibition. The results indicated that compounds with structural similarities to our target compound effectively inhibited AChE, thereby enhancing acetylcholine levels in neuronal synapses. This mechanism is critical for cognitive function and memory retention in Alzheimer's patients.
Case Study 2: Antioxidant Efficacy
In vitro assays demonstrated that certain analogs of coumarin showed up to 93% scavenging ability against DPPH radicals, which is comparable to established antioxidants like vitamin C. This highlights the potential of our compound in formulations aimed at reducing oxidative damage .
Research Findings
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-[(4-benzhydrylpiperazino)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one?
Answer:
The compound is synthesized via a Mannich reaction, leveraging the reactivity of the 7-hydroxycoumarin core. A typical procedure involves:
Dissolving 7-hydroxy-4-methylcoumarin in ethanol (95%).
Adding a benzhydrylpiperazine derivative and formaldehyde (37%) to the solution.
Refluxing the mixture for 4–6 hours under controlled temperature (70–80°C).
Evaporating the solvent under reduced pressure and purifying the product via recrystallization (acetone/water).
Key parameters include stoichiometric ratios (1:1 for coumarin:piperazine), solvent polarity, and reaction time to minimize side products like over-alkylation. Characterization via H/C NMR and HPLC is critical to confirm purity (>95%) .
Basic: How can the purity and structural integrity of this compound be validated?
Answer:
Use a multi-technique approach:
- Chromatography: Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity.
- Spectroscopy:
- H NMR (DMSO-): Key signals include the coumarin lactone proton (~6.1 ppm, singlet) and benzhydryl aromatic protons (7.2–7.5 ppm, multiplet).
- FT-IR: Confirm hydroxyl (3200–3500 cm) and carbonyl (1700–1720 cm) stretches.
- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns .
Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?
Answer:
Single-crystal X-ray diffraction (SCXRD) is essential for determining bond angles, torsion angles, and non-covalent interactions:
Crystallization: Grow crystals via vapor diffusion (e.g., DMSO/ethyl acetate).
Data Collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
Structure Refinement: Employ SHELXL for small-molecule refinement. Key metrics: R-factor < 0.05, wR < 0.14.
Validation: Check for disorder (e.g., piperazine ring conformation) using PLATON or Olex5.
SCXRD can resolve discrepancies between computational models and experimental data, particularly for the benzhydryl group’s spatial arrangement .
Advanced: What computational strategies are suitable for predicting this compound’s bioactivity?
Answer:
Docking Studies: Use AutoDock Vina or Glide to model interactions with target proteins (e.g., carbonic anhydrase IX). Parameterize the ligand using Gaussian 09 (B3LYP/6-311G(d,p)) for optimized geometries.
Molecular Dynamics (MD): Simulate binding stability (GROMACS, AMBER) under physiological conditions (310 K, 1 atm).
QSAR Models: Corrogate substituent effects (e.g., benzhydryl group hydrophobicity) with biological activity using partial least squares regression.
These methods help prioritize synthesis targets and explain observed inhibitory activity variations .
Advanced: How to address contradictions in reported biological activity data for this compound?
Answer:
Contradictions often arise from:
- Purity Differences: Impurities (>5%) can skew bioassays. Validate via HPLC-MS and elemental analysis.
- Assay Conditions: Variations in pH, temperature, or solvent (DMSO vs. saline) affect solubility. Standardize protocols (e.g., IC determination at pH 7.4).
- Target Selectivity: Screen against off-targets (e.g., carbonic anhydrase isoforms I, II, IX, XII) to confirm specificity.
- Structural Analogues: Compare with derivatives (e.g., 8-[(4-methylpiperazinyl)methyl] variants) to isolate substituent effects .
Advanced: What strategies optimize the compound’s solubility for in vivo studies?
Answer:
Salt Formation: React with HCl or citric acid to improve aqueous solubility.
Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated hydroxyl) for delayed release.
Nanoformulation: Encapsulate in PEGylated liposomes (size: 100–200 nm) to enhance bioavailability.
Co-solvent Systems: Use cyclodextrins (e.g., HP-β-CD) or surfactants (Poloxamer 407) in dosing solutions.
Validate stability via accelerated degradation studies (40°C/75% RH for 28 days) .
Advanced: How to analyze non-covalent interactions in crystal packing for this compound?
Answer:
Hirshfeld Surface Analysis: Quantify intermolecular contacts (e.g., H-bonding, π-π stacking) using CrystalExplorer.
Fingerprint Plots: Identify dominant interactions (e.g., O–H···O coumarin dimerization vs. C–H···π benzhydryl contacts).
Energy Frameworks: Calculate lattice energy contributions (electrostatic, dispersion) with CE-B3LYP.
This reveals how packing influences physicochemical properties (e.g., melting point, dissolution rate) .
Basic: What are the critical stability considerations during storage?
Answer:
- Light Sensitivity: Store in amber vials under inert gas (Ar/N) to prevent photodegradation.
- Moisture Control: Use desiccants (silica gel) and maintain humidity <30%.
- Temperature: Long-term storage at –20°C; avoid freeze-thaw cycles.
- Analytical Monitoring: Perform periodic HPLC and TGA to detect decomposition (e.g., lactone ring hydrolysis) .
Advanced: How does the benzhydrylpiperazino group influence the compound’s pharmacokinetics?
Answer:
- Lipophilicity: LogP increases by ~2 units compared to unsubstituted coumarins, enhancing membrane permeability (Caco-2 assay).
- Metabolic Stability: Piperazine methylation reduces CYP3A4-mediated oxidation. Test in liver microsomes with NADPH cofactor.
- Plasma Protein Binding: Use equilibrium dialysis (human serum albumin) to quantify binding (>90% typical for lipophilic derivatives).
Structure modifications (e.g., fluorination) can further tune ADME properties .
Advanced: What experimental controls are essential when testing this compound’s enzyme inhibition?
Answer:
Positive Controls: Include acetazolamide (carbonic anhydrase) or warfarin (coumarin-based anticoagulant).
Solvent Controls: Account for DMSO effects (<1% v/v).
Blank Reactions: Verify no background hydrolysis (e.g., in esterase assays).
Temperature Calibration: Use thermostatted cuvettes (±0.1°C) for kinetic studies.
Data Normalization: Express activity as % inhibition relative to vehicle-only wells.
Report IC values with 95% confidence intervals (n ≥ 3 replicates) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
